9,9-dimethyl-9H-fluorene-2-sulfonamide
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Overview
Description
9,9-Dimethyl-9H-fluorene-2-sulfonamide is a chemical compound with the molecular formula C15H15NO2S. It is known for its unique structural features, which include a fluorene backbone substituted with dimethyl groups and a sulfonamide functional group. This compound is utilized in various scientific research applications due to its distinct chemical properties .
Preparation Methods
The synthesis of 9,9-dimethyl-9H-fluorene-2-sulfonamide typically involves the following steps:
Friedel-Crafts Alkylation: The fluorene core is alkylated using methyl chloride and aluminum chloride as catalysts to introduce the dimethyl groups at the 9-position.
Sulfonamide Formation: The alkylated fluorene is then reacted with a sulfonamide reagent under appropriate conditions to form the final product.
Industrial production methods often employ scalable and chromatography-free synthesis routes to ensure high yield and purity .
Chemical Reactions Analysis
9,9-Dimethyl-9H-fluorene-2-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
9,9-Dimethyl-9H-fluorene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,9-dimethyl-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
9,9-Dimethyl-9H-fluorene-2-sulfonamide can be compared with other similar compounds, such as:
9,9-Dimethyl-9H-fluorene-2,7-diamine: This compound has similar structural features but contains amine groups instead of a sulfonamide group.
2-Bromo-9,9-dimethylfluorene: This compound is a brominated derivative of 9,9-dimethylfluorene and is used as a precursor in various synthetic applications.
The uniqueness of this compound lies in its sulfonamide functional group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
2613385-86-5 |
---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 |
Purity |
95 |
Origin of Product |
United States |
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